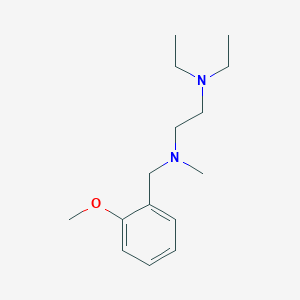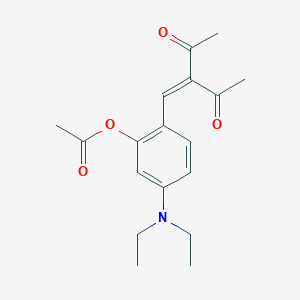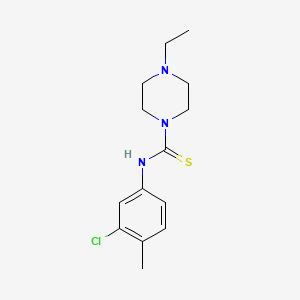![molecular formula C19H21NO3S B5807169 isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is a chemical compound that belongs to the family of thiophene carboxylates. It is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory, analgesic, and antipyretic effects. It has been found to reduce the production of prostaglandins, which are involved in inflammation, pain, and fever. It has also been shown to reduce the expression of pro-inflammatory cytokines, which play a role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate in lab experiments is its potential use in the treatment of various diseases. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties, and has shown promise in the treatment of cancer, diabetes, and Alzheimer's disease. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the treatment of various diseases.
Zukünftige Richtungen
There are several future directions for the study of isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate. One direction is to further investigate its mechanism of action, which may lead to the development of more effective treatments for various diseases. Another direction is to study its potential use in combination with other drugs, which may enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use in clinical trials.
Synthesemethoden
The synthesis of isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate involves a multi-step process. The first step involves the preparation of 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylic acid. This is achieved by reacting 4-phenylthiophene-2-carboxylic acid with cyclobutanecarbonyl chloride in the presence of a base. The resulting intermediate is then reacted with isopropyl chloroformate to yield this compound.
Wissenschaftliche Forschungsanwendungen
Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
propan-2-yl 2-(cyclobutanecarbonylamino)-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-12(2)23-19(22)16-15(13-7-4-3-5-8-13)11-24-18(16)20-17(21)14-9-6-10-14/h3-5,7-8,11-12,14H,6,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOGLBUQADZRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807113.png)
![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)


![5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5807136.png)
![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)
![N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5807149.png)
![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)
![1-(2-isopropoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5807173.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5807176.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5807187.png)